

Iadademstat: A Technical Guide to its Molecular Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ladademstat (ORY-1001) is a pioneering, orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a critical epigenetic enzyme implicated in the pathogenesis of various cancers. Developed by Oryzon Genomics, **ladademstat** represents a promising therapeutic agent, particularly in the treatment of acute myeloid leukemia (AML) and small cell lung cancer (SCLC). This technical guide provides a comprehensive overview of the molecular structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols related to **ladademstat**.

Molecular Structure and Physicochemical Properties

ladademstat is a potent and selective covalent inhibitor of LSD1.[1] Its chemical and physical properties are summarized below.



Identifier	Value	Reference	
IUPAC Name	trans-N1-((1R,2S)-2- phenylcyclopropyl)-1,4- cyclohexanediamine	yl)-1,4- [2]	
Chemical Formula	C15H22N2	[3]	
Molecular Weight	230.35 g/mol	[3]	
CAS Number	1431304-21-0 (parent)	[4]	
1431326-61-2 (dihydrochloride)	[5]		
Development Codes	ORY-1001, RG-6016	[2]	
Physicochemical Property	Value	Reference	

Physicochemical Property	Value	Reference
Solubility (Dihydrochloride Salt)	Water: 60 mg/mL	[5]
DMSO: 25 mg/mL (with heating)	[4]	

Pharmacological Properties

ladademstat's primary pharmacological effect is the potent and selective inhibition of LSD1. This inhibition is irreversible and occurs through covalent binding to the flavin adenine dinucleotide (FAD) cofactor of the enzyme.[6]



Pharmacological Parameter	Value	Assay/Method	Reference
LSD1 IC50	<20 nM	[7]	
12 nmol/L (mean)	AlphaScreen™ assay	[8]	_
Selectivity	>1000-fold vs. LSD2, MAO-A, MAO-B	[5]	
Mechanism of Action	Irreversible, covalent inhibitor of LSD1	[6]	
Pharmacokinetics (Human)			_
Half-life	40-100 hours	Phase I Clinical Trial	[1]
Tmax	4-8 hours	Phase I Clinical Trial	[1]

Mechanism of Action

ladademstat exhibits a dual mechanism of action, targeting both the enzymatic and scaffolding functions of LSD1.

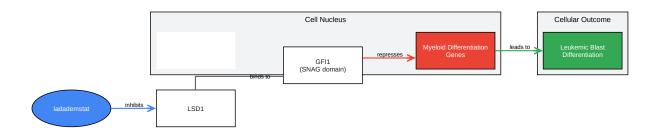
- Enzymatic Inhibition: ladademstat covalently binds to the FAD cofactor in the catalytic
 center of LSD1, thereby blocking its demethylase activity. This leads to an increase in the
 methylation of histone H3 at lysine 4 (H3K4), resulting in the altered expression of genes
 involved in cell differentiation and tumor suppression.[2]
- Disruption of Protein-Protein Interactions: The binding of ladademstat to LSD1 also causes a steric hindrance that disrupts the interaction of LSD1 with its binding partners.[9]
 - In Acute Myeloid Leukemia (AML), ladademstat disrupts the interaction between LSD1 and Growth Factor Independent 1 (GFI1). This complex is crucial for the repression of genes that promote myeloid differentiation. By disrupting this interaction, ladademstat promotes the differentiation of leukemic blasts.[9][10]
 - In Small Cell Lung Cancer (SCLC), ladademstat impairs the binding of LSD1 to
 Insulinoma-associated protein 1 (INSM1). This leads to the reactivation of the NOTCH



signaling pathway, which is a tumor suppressor in this context, resulting in the suppression of SCLC tumorigenesis.[9][11]

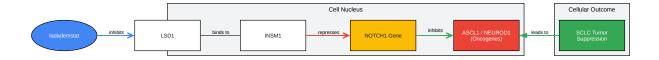
Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways affected by **ladademstat**.



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Caption: **ladademstat** disrupts the LSD1-GFI1 complex in AML, leading to myeloid differentiation.



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Caption: ladademstat restores NOTCH1 expression in SCLC, leading to tumor suppression.

Experimental Protocols LSD1 Enzymatic Activity Assay (AlphaScreen™)

This protocol is adapted from a study investigating the in vitro efficacy of ladademstat.[8]



Materials:

- 384-well Optiplates
- Assay buffer
- Biotinylated histone H3 peptide substrate
- Recombinant human LSD1 enzyme
- ladademstat
- Anti-Mouse Acceptor beads
- · Primary antibody against demethylated substrate
- · Streptavidin-coated Donor beads
- AlphaScreen microplate reader

Procedure:

- Prepare serial dilutions of **ladademstat** in assay buffer containing 3.3% DMSO.
- In a 384-well Optiplate, add 3 μ L of the diluted **ladademstat** to 4 μ L of LSD1 enzyme solution.
- Incubate for 30 minutes at room temperature.
- Initiate the enzymatic reaction by adding 3 μ L of the histone H3 peptide substrate.
- Incubate for 60 minutes at room temperature.
- Add a mixture of the primary antibody and Anti-Mouse Acceptor beads.
- Incubate for 60 minutes at room temperature in the dark.
- Add Streptavidin-coated Donor beads.

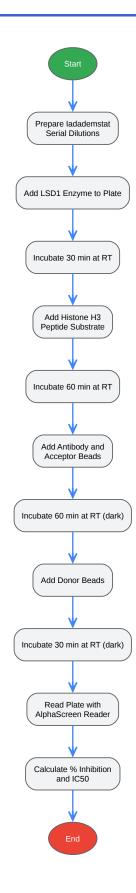






- Incubate for 30 minutes at room temperature in the dark.
- Read the plate on an AlphaScreen microplate reader.
- Calculate the percentage of LSD1 activity relative to a no-inhibitor control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of **ladademstat** concentration and fitting the data to a sigmoidal dose-response curve.





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